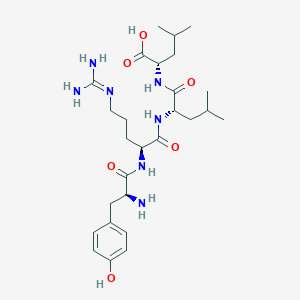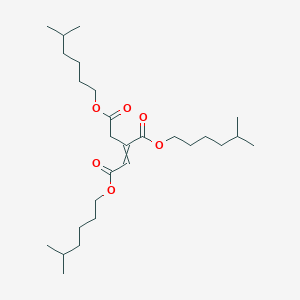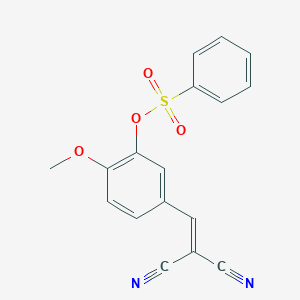![molecular formula C50H36N2O2 B14194484 Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione CAS No. 847755-82-2](/img/structure/B14194484.png)
Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with diphenylamino groups and an ethane-1,2-dione linkage, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Types of Reactions:
Oxidation: Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique photophysical properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The pathways involved include the generation of singlet oxygen and other reactive intermediates that induce cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(4-tert-butylphenyl)ethane-1,2-dione
- 1,2-Bis(4-methylphenyl)ethane-1,2-dione
- 1,2-Bis(4-bromophenyl)ethane-1,2-dione
Comparison: Bis[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]ethane-1,2-dione is unique due to its diphenylamino groups, which impart distinct electronic and photophysical properties. Compared to similar compounds, it exhibits higher fluorescence quantum yield and better stability under physiological conditions, making it more suitable for applications in photodynamic therapy and electronic devices .
Eigenschaften
CAS-Nummer |
847755-82-2 |
|---|---|
Molekularformel |
C50H36N2O2 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
1,2-bis[4-[4-(N-phenylanilino)phenyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C50H36N2O2/c53-49(41-25-21-37(22-26-41)39-29-33-47(34-30-39)51(43-13-5-1-6-14-43)44-15-7-2-8-16-44)50(54)42-27-23-38(24-28-42)40-31-35-48(36-32-40)52(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H |
InChI-Schlüssel |
LUOUUDQHANWAAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C(=O)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)




![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
